

Overview of Dodecyl Hydrogen Sulfate Interaction with Lipid Membranes

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Compound of Interest

Compound Name: Dodecyl hydrogen sulfate

Cat. No.: B086445

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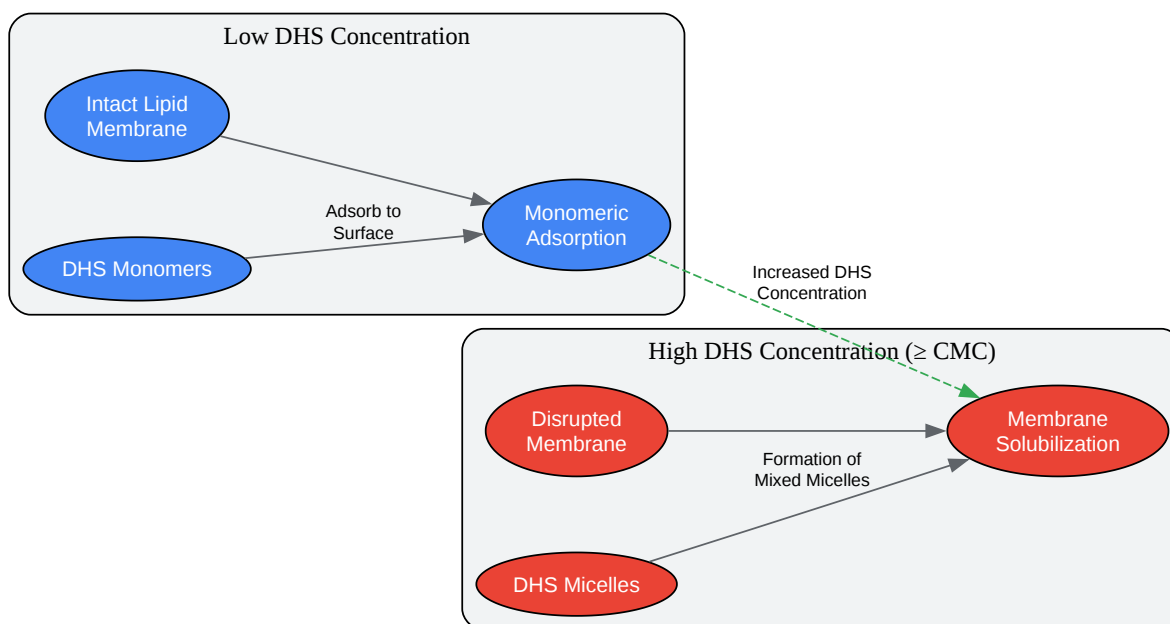
Dodecyl hydrogen sulfate (DHS), also known as sodium dodecyl sulfate (SDS), is an anionic surfactant that has been extensively studied for its effects on lipid membranes. Its amphipathic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate headgroup, drives its interaction with the lipid bilayer, leading to a range of effects from membrane solubilization to the formation of pores.

General Mechanisms of Interaction

The interaction between DHS and lipid membranes is a multi-step process that is dependent on the concentration of the surfactant.

- **Monomeric Adsorption:** At low concentrations, DHS monomers adsorb to the surface of the lipid membrane. The hydrophobic tail may partially insert into the outer leaflet of the bilayer, while the negatively charged sulfate headgroup remains in the aqueous phase. This initial binding can alter the membrane's surface charge and tension.
- **Micelle Formation and Membrane Solubilization:** As the concentration of DHS increases and approaches its critical micelle concentration (CMC), the surfactant molecules begin to form micelles in the bulk aqueous phase. Concurrently, the insertion of DHS monomers into the lipid bilayer becomes more pronounced. This leads to the disruption of the membrane structure, formation of mixed micelles composed of lipids and DHS, and eventual solubilization of the membrane.

The following diagram illustrates a simplified model of this concentration-dependent interaction.



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Caption: Concentration-dependent interaction of DHS with a lipid membrane.

Key Experimental Techniques

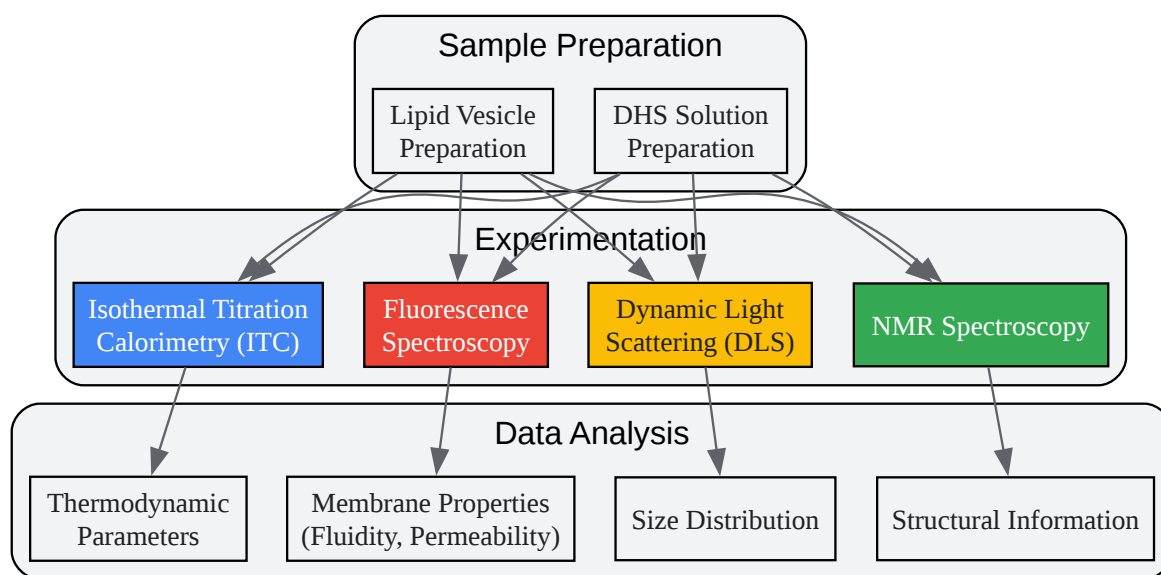
The study of DHS-lipid membrane interactions employs a variety of biophysical techniques to probe the structural and functional changes in the membrane.

- **Isothermal Titration Calorimetry (ITC):** This technique measures the heat changes that occur upon the interaction of DHS with lipid vesicles. It can provide thermodynamic parameters of binding, such as enthalpy and entropy changes, and help determine the binding affinity.
- **Fluorescence Spectroscopy:** Assays using fluorescent probes, such as Laurdan or DPH, can provide information about changes in membrane fluidity and polarity upon the addition of

DHS. Vesicle leakage assays, using fluorescent dyes like calcein, can quantify the extent of membrane permeabilization.

- **Dynamic Light Scattering (DLS):** DLS is used to measure the size distribution of lipid vesicles and mixed micelles, providing insights into the process of membrane solubilization.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Both solution-state and solid-state NMR can provide atomic-level details about the location and orientation of DHS molecules within the lipid bilayer and the structural changes induced in the lipid molecules.

The following diagram outlines a general experimental workflow for studying these interactions.



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Caption: General experimental workflow for studying DHS-lipid interactions.

For researchers, scientists, and drug development professionals seeking to delve deeper into this topic, it is recommended to consult primary research articles and reviews in peer-reviewed journals specializing in biophysics, biochemistry, and membrane biology. These resources will provide the detailed quantitative data and specific experimental protocols necessary for a comprehensive understanding.

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